molecular formula C19H18N2O2S B2499321 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034616-27-6

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2499321
CAS RN: 2034616-27-6
M. Wt: 338.43
InChI Key: OBEFLHGHUZQHQF-UHFFFAOYSA-N
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Description

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized through various methods and has been studied for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Anticancer Potential

A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibits significant antiproliferative activity against cancer cells. It operates by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle at the G(2)/M phase, suggesting apoptosis as a probable cell death mechanism (L. D. Via et al., 2008).

Catalytic Behavior in Ethylene Reactivity

1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, utilized in synthesizing N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines, provides new alternative NNN tridentate ligands. These ligands coordinate with iron(II) and cobalt(II) dichloride to form complexes that exhibit good catalytic activities for ethylene reactivity, highlighting the potential in polymerization and oligomerization processes (Wen‐Hua Sun et al., 2007).

Spectroscopic Properties and Environmental Impact

Studies on similar compounds, 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, reveal insights into their spectroscopic properties across different solvents. Theoretical calculations suggest these compounds exist in two rotamers, influenced by intramolecular hydrogen bonding, impacting their electronic absorption, excitation, and fluorescence properties (I. A. Z. Al-Ansari, 2016).

Utility in Heterocyclic Synthesis

1-(4-substituted-aminophenyl) ethanones and their derivatives, closely related to the compound of interest, are key intermediates in synthesizing various heterocyclic compounds, such as thiophenes and quinolines. These compounds have significant biological and medicinal applications, emphasizing the importance of such intermediates in drug development (M. Salem et al., 2021).

properties

IUPAC Name

1-(3-quinolin-2-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(12-16-5-3-11-24-16)21-10-9-15(13-21)23-18-8-7-14-4-1-2-6-17(14)20-18/h1-8,11,15H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFLHGHUZQHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

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